2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide
Overview
Description
2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide is a useful research compound. Its molecular formula is C9H8ClF2NO2 and its molecular weight is 235.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structures
Synthesis Techniques : Research has explored various synthesis techniques for related acetamides. For instance, studies on the synthesis of similar compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides have been conducted, revealing insights into conformational properties and molecular structures through dipole moment methods and quantum chemical calculations (Ishmaeva et al., 2015).
Molecular Structure Analysis : The crystal and molecular structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been characterized using X-ray diffraction analysis, providing details about their supramolecular architectures and interactions (Chi et al., 2018).
Conformational Analysis : Further research has focused on conformational analysis of similar compounds, like 2-Chloro-N-[2-((Diphenylphosphoryl)Methyl)Phenyl]-Acetamide, to understand their molecular polarities and potential intramolecular hydrogen bonding (Vereshchagina et al., 2015).
Derivative Applications and Characterization
Potential Pesticides : Certain derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which bear similarities to 2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide, have been identified as potential pesticides. Their characterization includes X-ray powder diffraction data, providing valuable information for agricultural applications (Olszewska et al., 2008).
Antibacterial Agents : Synthesis of derivatives like 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and their evaluation as antibacterial agents highlight the medical research potential of similar compounds (Ramalingam et al., 2019).
Antioxidant Properties : Investigations into the antioxidant properties of similar compounds, like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, demonstrate the potential of these compounds in the field of pharmacology and therapeutic applications (Gopi & Dhanaraju, 2020).
Properties
IUPAC Name |
2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-3-1-2-4-7(6)15-9(11)12/h1-4,9H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWMMCQGPNBKSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.